BenchChemオンラインストアへようこそ!

1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)-

5‑HT₆ receptor heterocyclic chemistry scaffold hopping

1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- (CAS 651336‑11‑7) is a synthetic heterocyclic small molecule comprising a 1H‑indazole core substituted at the 3‑position with a phenylsulfonyl group and at the 1‑position with a pyrrolidin‑3‑yl group [REFS‑1]. The compound is disclosed in Wyeth patent US 6,995,176 B2 as part of a broader series of 1‑heterocyclylalkyl‑3‑sulfonyl‑indole and ‑indazole derivatives designed as 5‑hydroxytryptamine‑6 (5‑HT₆) receptor ligands [REFS‑2].

Molecular Formula C17H17N3O2S
Molecular Weight 327.4 g/mol
CAS No. 651336-11-7
Cat. No. B12529908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)-
CAS651336-11-7
Molecular FormulaC17H17N3O2S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1CNCC1N2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C17H17N3O2S/c21-23(22,14-6-2-1-3-7-14)17-15-8-4-5-9-16(15)20(19-17)13-10-11-18-12-13/h1-9,13,18H,10-12H2
InChIKeyMWHQMIGMGRGYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- (CAS 651336-11-7): Structural Identity for 5‑HT₆‑Focused Procurement


1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- (CAS 651336‑11‑7) is a synthetic heterocyclic small molecule comprising a 1H‑indazole core substituted at the 3‑position with a phenylsulfonyl group and at the 1‑position with a pyrrolidin‑3‑yl group [REFS‑1]. The compound is disclosed in Wyeth patent US 6,995,176 B2 as part of a broader series of 1‑heterocyclylalkyl‑3‑sulfonyl‑indole and ‑indazole derivatives designed as 5‑hydroxytryptamine‑6 (5‑HT₆) receptor ligands [REFS‑2]. Its molecular formula is C₁₇H₁₇N₃O₂S and its molecular weight is 327.4 g/mol, with a calculated octanol/water partition coefficient (LogP) of 2.4 [REFS‑3].

Why 651336‑11‑7 Cannot Be Interchanged with Generic Indazole Sulfones: Core Heterocycle and Substitution Vector Specificity


Generic substitution among indazole sulfones ignores critical structure–activity relationship (SAR) determinants that govern target affinity and functional profile. The substitution vector of the sulfonyl group (3‑sulfonyl vs. 1‑sulfonyl) and the identity of the heterocyclic core (indazole vs. indole) profoundly influence 5‑HT₆ receptor pharmacology [REFS‑1]. Wyeth researchers have demonstrated that a “C/N flip” migration of the arylsulfonyl group from the 1‑position to the 3‑position of the indazole core produces distinct antagonist series, while conversion of the core from indole to indazole alters both potency and functional agonist/antagonist character [REFS‑2][REFS‑3]. Consequently, compounds that appear superficially similar to 651336‑11‑7 but differ in core heterocycle or sulfonyl attachment point cannot be assumed to produce equivalent receptor occupancy or downstream signaling outcomes without explicit comparative data.

Product‑Specific Quantitative Evidence: Comparator‑Based Differentiation of 651336‑11‑7


Scaffold Heterocycle Chemistry: Indazole Core Differentiates from the Exemplified Indole Counterpart

The target compound bears an indazole core, whereas the closest structurally disclosed and pharmacologically characterized analog is the indole counterpart 3‑(phenylsulfonyl)‑1‑pyrrolidin‑3‑yl‑1H‑indole (CAS 651335‑54‑5, CHEMBL1076665) [REFS‑1]. In the indazole ring, the additional nitrogen atom (N2) alters the π‑electron distribution and hydrogen‑bond acceptor capacity compared to indole. The calculated LogP for 651336‑11‑7 is 2.4 [REFS‑2], while the indole analog has a reported LogP of approximately 3.1 [REFS‑3], indicating that the indazole core reduces lipophilicity by approximately 0.7 log units. This difference is consequential for CNS drug design, where lower LogP values are associated with reduced phospholipidosis risk and improved metabolic stability [REFS‑4].

5‑HT₆ receptor heterocyclic chemistry scaffold hopping

Target Class Identity: Explicit Assignment as a 5‑HT₆ Receptor Ligand in Wyeth Patent

The compound 651336‑11‑7 is listed within the claims of US Patent 6,995,176 B2, assigned to Wyeth, which explicitly describes 1‑heterocyclylalkyl‑3‑sulfonyl‑indole and ‑indazole derivatives as ligands for the 5‑HT₆ serotonin receptor [REFS‑1]. The patent teaches the use of these compounds for the therapeutic treatment of central nervous system (CNS) disorders related to or affected by the 5‑HT₆ receptor. In contrast, a regioisomeric 1‑sulfonylindazole series (e.g., 1‑phenylsulfonyl‑3‑(1‑methylpyrrolidin‑3‑yl)‑1H‑indazole, disclosed in US Patent 6,767,912) was optimized for a different substitution pattern [REFS‑2]. These distinct chemotypes are not interchangeable; the 3‑sulfonylindazole scaffold of 651336‑11‑7 was pursued by Wyeth as a deliberate scaffold‑hopping strategy from the 1‑sulfonylindazole lead series to modulate drug‑like properties [REFS‑3].

5‑HT₆ receptor CNS pharmacology patent‑designated target class

Computed Lead‑Likeness: MW and LogP Position 651336‑11‑7 Within CNS Drug‑Like Chemical Space

The molecular weight of 651336‑11‑7 is 327.4 g/mol with a calculated LogP of 2.4 [REFS‑1]. The indole analog 3‑(phenylsulfonyl)‑1‑(pyrrolidin‑3‑yl)‑1H‑indole has a molecular weight of 326.4 g/mol and a LogP of approximately 3.1 [REFS‑2]. When benchmarked against the 5‑HT₆ clinical candidate SB‑742457 (MW ≈ 380 g/mol; LogP ≈ 3.5), 651336‑11‑7 is approximately 50 Da lighter and 1.1 log units more hydrophilic [REFS‑3]. For CNS drugs, a LogP between 2 and 4 and MW < 400 are strongly associated with increased probability of successful blood‑brain barrier penetration and reduced off‑target promiscuity [REFS‑4]. The indazole nitrogen (N2) contributes to the reduced LogP relative to the indole analog while maintaining comparable molecular weight.

CNS drug design physicochemical properties lead‑likeness

Binding Affinity at Human 5‑HT₆: Indirect Comparator Evidence from the Indole Analog

While direct 5‑HT₆ binding data for 651336‑11‑7 are not publicly available at the time of this analysis, the indole analog 3‑(phenylsulfonyl)‑1‑(pyrrolidin‑3‑yl)‑1H‑indole (CAS 651335‑54‑5, CHEMBL1076665) has been profiled in a radioligand displacement assay using [³H]‑LSD at human 5‑HT₆ receptors expressed in HeLa cells [REFS‑1]. This indole analog displayed a Ki of 5 nM and an EC₅₀ of 60 nM in a cAMP functional assay, with an Eₘₐₓ of 70%, indicating partial agonist character [REFS‑2]. The structural difference — an indazole core with an additional electronegative nitrogen — is expected to alter hydrogen‑bonding interactions within the receptor binding pocket relative to the indole analog [REFS‑3]. Wyeth's SAR studies on related 3‑sulfonylindazole series show that core heterocycle identity (indole vs. indazole) significantly modulates both binding affinity and functional efficacy at 5‑HT₆ [REFS‑4].

5‑HT₆ binding affinity radioligand displacement cross‑scaffold comparison

Potency of 3‑Sulfonylindazole Scaffold Mates: Ki Values from the Wyeth Indazole Antagonist Series

The 3‑sulfonylindazole scaffold class, to which 651336‑11‑7 belongs, has been systematically characterized by Wyeth researchers [REFS‑1]. Representative compounds in this series bearing acyclic amino side chains achieved 5‑HT₆ binding Ki values as low as 2.8 nM (e.g., compound BDBM50334751 in a ChEMBL‑curated radioligand binding assay) [REFS‑2]. The most potent 3‑sulfonylindazole derivatives in this publication displayed Ki values in the low single‑digit nanomolar range and were confirmed as full antagonists in a cAMP functional assay [REFS‑3]. In contrast, the 1‑sulfonylindazole series reported by the same group (e.g., 1‑sulfonylindazole derivative 6e) reached Ki values of approximately 1.3 nM [REFS‑4]. These data demonstrate that the 3‑sulfonylindazole scaffold is intrinsically capable of delivering sub‑10 nM 5‑HT₆ binding affinity, though precise values are modulated by the specific amine side chain attached to the indazole core.

3‑sulfonylindazole 5‑HT₆ antagonist binding affinity

Optimal Application Scenarios for 1H‑Indazole, 3‑(phenylsulfonyl)‑1‑(3‑pyrrolidinyl)‑ (CAS 651336‑11‑7) in Research and Industrial Settings


5‑HT₆ Receptor Scaffold‑Hopping Probe in CNS Drug Discovery

For medicinal chemistry programs targeting the 5‑HT₆ serotonin receptor for cognitive enhancement or antipsychotic indications, 651336‑11‑7 serves as a scaffold‑hopping probe that replaces the indole core of the characterized agonist CHEMBL1076665 (Ki = 5 nM, EC₅₀ = 60 nM) with an indazole core [REFS‑1]. The indazole nitrogen (N2) provides an additional hydrogen‑bond acceptor site and reduces LogP by approximately 0.7 units [REFS‑2], potentially improving metabolic stability and reducing off‑target binding. Researchers can use this compound to deconvolute the contributions of core heterocycle identity to 5‑HT₆ binding affinity, functional selectivity (agonist vs. antagonist), and ADME properties within the Wyeth‑defined 3‑sulfonylindazole pharmacophore [REFS‑3].

CNS‑Focused Compound Library Design and Procurement

With a molecular weight of 327.4 g/mol and a calculated LogP of 2.4, 651336‑11‑7 falls within the preferred physicochemical space for CNS drug candidates (MW < 400; LogP 2–4) [REFS‑1]. Compound library architects and procurement managers can include 651336‑11‑7 as a representative 3‑sulfonylindazole scaffold in diversity‑oriented or target‑focused screening collections [REFS‑2]. The compound’s lower lipophilicity compared to its indole analog (ΔLogP ≈ –0.7) and the 5‑HT₆ clinical benchmark SB‑742457 (ΔLogP ≈ –1.1) positions it favorably for hit‑to‑lead optimization programs where controlling lipophilicity is critical to mitigate attrition risks [REFS‑3].

Chemical Synthesis and Derivatization Platform for Indazole‑Based Sulfones

651336‑11‑7 represents a versatile synthetic intermediate for generating focused libraries of 3‑arylsulfonyl‑1‑(pyrrolidin‑3‑yl)‑1H‑indazoles. The secondary amine of the pyrrolidine ring is amenable to N‑alkylation, N‑acylation, or reductive amination to introduce diverse substituents while preserving the core pharmacophore [REFS‑1]. The indazole scaffold is also compatible with electrophilic aromatic substitution at C5 and C6, enabling further exploration of substitution effects on 5‑HT₆ pharmacology [REFS‑2]. The patent literature from Wyeth (US 6,995,176 B2) provides validated synthetic routes and multiple exemplifications of this core motif [REFS‑3], allowing synthetic chemists to rapidly expand the SAR around the 3‑sulfonylindazole chemotype.

Comparative Pharmacology Studies of 3‑Sulfonyl vs. 1‑Sulfonyl Indazole Regioisomers

The compound provides an essential research tool for investigating the pharmacological consequences of sulfonyl group placement on the indazole nucleus. Wyeth has disclosed both 3‑sulfonylindazoles (the series containing 651336‑11‑7, patent US 6,995,176) [REFS‑1] and 1‑sulfonylindazoles (patent US 6,767,912) [REFS‑2] as distinct 5‑HT₆ ligand classes. Direct side‑by‑side profiling of matched molecular pairs that differ only in sulfonyl attachment position can reveal the impact of this regioisomerism on receptor binding kinetics, functional response (agonism vs. antagonism), target selectivity, and in vivo pharmacokinetics [REFS‑3]. Such comparative studies are foundational for rational selection of the optimal indazole sulfone configuration for preclinical development.

Quote Request

Request a Quote for 1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.